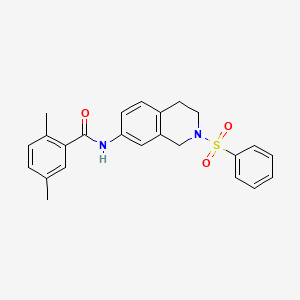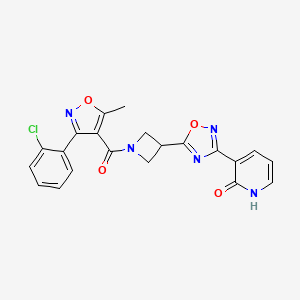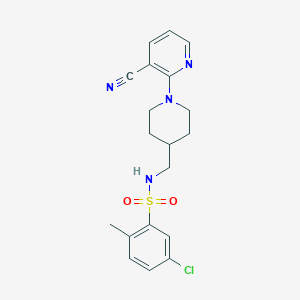![molecular formula C19H29N3O3 B2489037 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097930-04-4](/img/structure/B2489037.png)
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a cyclohexylacetyl group, and an imidazolidine-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylacetyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Common reagents used in these reactions include cyclohexylacetyl chloride, piperidine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-Phenylcyclohexyl]piperidine (Phencyclidine, PCP): A tricyclic compound with similar structural features but different pharmacological properties.
N-(piperidin-4-yl) benzamide derivatives: Compounds with a piperidine nucleus that exhibit different biological activities.
Uniqueness
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
1-[1-(2-cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h14-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHIPABGRMXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2488957.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)



![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)

![N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2488974.png)
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)

